![molecular formula C12H15BrFN B1415786 N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine CAS No. 2151672-73-8](/img/structure/B1415786.png)
N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine
Overview
Description
N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine , also known by its chemical formula C9H11BrFN , is a synthetic organic compound. Its molecular weight is approximately 232.1 g/mol . The compound belongs to the class of phenylpyrazoles , characterized by a pyrazole ring bound to a phenyl group .
Molecular Structure Analysis
The compound’s molecular structure consists of a cyclobutanamine core with a 4-bromo-3-fluorophenyl group attached to one of its nitrogen atoms. The IUPAC name for this compound is 1-(4-bromo-3-fluorophenyl)-N,N-dimethylmethanamine . Here’s the simplified structure:
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Applications
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl
This research outlines a method for synthesizing 2-Fluoro-4-bromobiphenyl, a compound structurally related to the target compound. The study highlights the challenges of synthesizing fluorinated aromatic compounds and offers a practical solution that could be applicable to the synthesis of N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine. The developed method, which involves cross-coupling reactions, could potentially be adapted for synthesizing the target compound, providing a foundation for further chemical and pharmacological studies (Qiu et al., 2009).
Fluorescence and Imaging Applications
Fluorescent Chemosensors Based on 4-Methyl-2,6-diformylphenol
This review discusses the development of fluorescent chemosensors for detecting various analytes, emphasizing the role of specific molecular structures in enhancing selectivity and sensitivity. Although it focuses on 4-Methyl-2,6-diformylphenol, the principles outlined could inform the design of fluorescent probes or imaging agents based on N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine, potentially leveraging its structural features for targeted biological imaging applications (Roy, 2021).
Toxicity and Safety Evaluations
Toxicity of Organic Fluorophores Used in Molecular Imaging
This literature review evaluates the toxicity of various fluorophores used in molecular imaging, providing a critical perspective on safety considerations for developing new imaging agents. Given the structural similarity of the target compound to fluorophores, insights from this review could guide the assessment of its potential toxicity and safety for in vivo applications, ensuring that any development of N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine as an imaging agent considers these crucial aspects (Alford et al., 2009).
properties
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFN/c1-15(10-3-2-4-10)8-9-5-6-11(13)12(14)7-9/h5-7,10H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIZJIYXKKCKRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)Br)F)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415704.png)
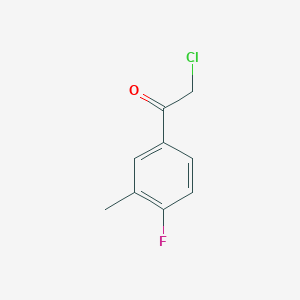
![N-[4-(isobutyrylamino)benzyl]-1H-imidazole-1-carboxamide](/img/structure/B1415708.png)
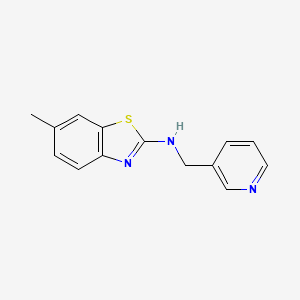

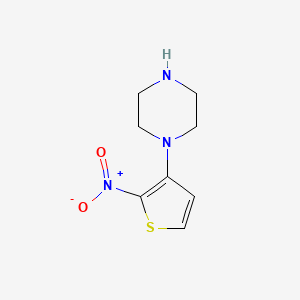
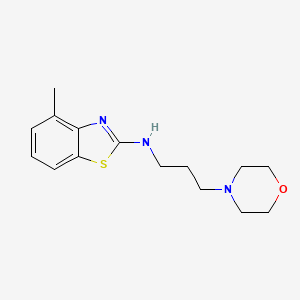
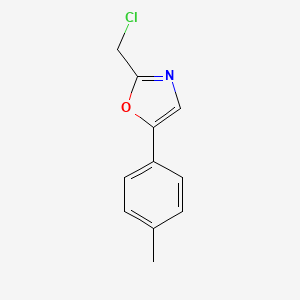
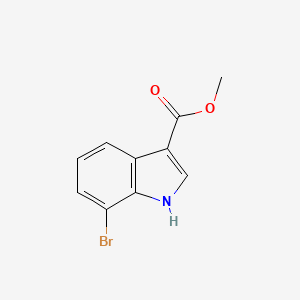

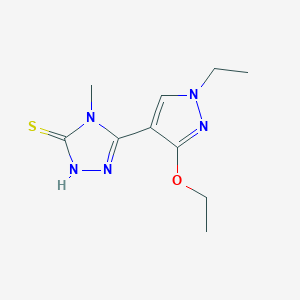
![2-chloro-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1415721.png)
![5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1415725.png)
![4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoic acid](/img/structure/B1415726.png)